

Reproducibility of Published (R,R)-MK 2866 Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: (R,R)-MK 287

Cat. No.: B1673838

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(R,R)-MK 2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research and medical communities for its potential therapeutic applications in conditions associated with muscle wasting and osteoporosis. This guide provides a comparative analysis of published experimental data on (R,R)-MK 2866, offering researchers, scientists, and drug development professionals a tool to assess the reproducibility of its reported effects. The data presented is juxtaposed with that of another prominent SARM, Ligandrol (LGD-4033), to provide a broader context for its performance.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for (R,R)-MK 2866 and its comparator, Ligandrol (LGD-4033), from published literature. These values are crucial for assessing the potency and selectivity of these compounds.

Parameter	(R,R)-MK 2866 (Ostarine)	Ligandrol (LGD-4033)	Reference
Binding Affinity (Ki)	3.8 nM	~1 nM	[1]
In Vitro Potency	10 nM shows 94-100% transcriptional activation relative to 1 nM DHT	Not explicitly found	[2]

Compound	Animal Model	Tissue	ED50	Reference
(R,R)-MK 2866	Castrated Male Rats	Levator Ani Muscle	0.03 mg/day	[1]
Prostate	0.12 mg/day	[1]		
Seminal Vesicles	0.39 mg/day	[1]		

Comparative In Vivo Studies

A study in ovariectomized rats provides a direct comparison of the effects of (R,R)-MK 2866 and Ligandrol on muscle tissue.

Treatment Group	Dosage	Effect on Capillary Density (Gastrocnemius & Longissimus Muscles)	Effect on Citrate Synthase Activity (Longissimus Muscle)	Reference
(R,R)-MK 2866	0.04, 0.4, 4 mg/kg/day	Higher capillary density compared to non-ovariectomized and ovariectomized controls	Higher activity	[3]
Ligandrol (LGD-4033)	0.04, 0.4, 4 mg/kg/day	Higher capillary density compared to non-ovariectomized controls	No significant change	[3]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are essential. Below are representative protocols for key experiments.

In Vitro Androgen Receptor Binding Assay

This protocol is based on a competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound to the androgen receptor (AR).^[1]

- **Preparation of Cytosol:** Rat prostate cytosol is prepared as the source of the androgen receptor.
- **Incubation:** Increasing concentrations of (R,R)-MK 2866 (or other test compounds) are incubated with the rat cytosol.
- **Radioligand Addition:** A saturating concentration of a radiolabeled androgen, such as [^3H]mibolerone, is added to the incubation mixture.
- **Competitive Binding:** The test compound competes with the radioligand for binding to the AR.
- **Separation of Bound and Free Ligand:** After incubation, bound and free radioligand are separated using a method like the hydroxyapatite method.
- **Quantification:** The amount of bound radioligand is quantified using liquid scintillation counting.
- **Data Analysis:** The IC_{50} value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

In Vivo Study in a Rat Model of Ovariectomy-Induced Osteoporosis and Muscle Loss

This protocol outlines a typical in vivo study to assess the anabolic effects of SARMs on bone and muscle.^[3]

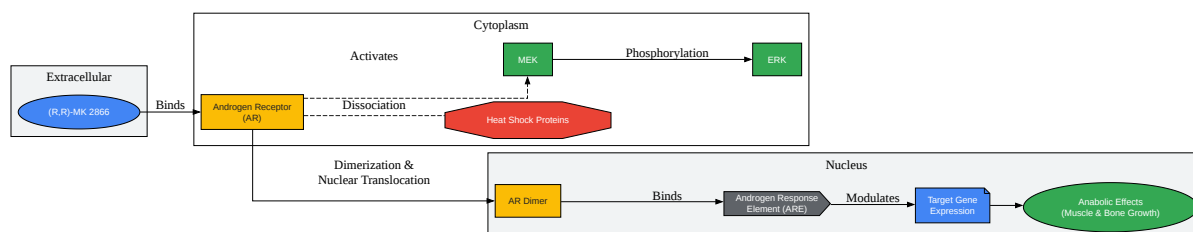
- **Animal Model:** Three-month-old female Sprague-Dawley rats are used. One group serves as the non-ovariectomized control. The remaining rats are ovariectomized (OVX) to induce a

state of estrogen deficiency, modeling postmenopausal osteoporosis and muscle loss.

- **Treatment Groups:** After a post-ovariectomy period to allow for the development of osteopenia and muscle atrophy, the OVX rats are divided into treatment groups. These typically include a vehicle control group and groups receiving different doses of (R,R)-MK 2866 or a comparator SARM (e.g., 0.04, 0.4, and 4 mg/kg body weight/day).
- **Drug Administration:** The compounds are administered daily for a specified period (e.g., 5 weeks), often via oral gavage or subcutaneous injection.
- **Outcome Measures:** At the end of the treatment period, various tissues are collected and analyzed.
 - **Muscle Analysis:** The wet weight of specific muscles (e.g., gastrocnemius, soleus) is measured. Histological analysis is performed to determine muscle fiber size and capillary density. Enzyme activities related to muscle metabolism (e.g., citrate synthase, lactate dehydrogenase) can also be assessed.
 - **Bone Analysis:** Bone mineral density is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Biomechanical strength testing of bones like the femur can also be performed.
- **Data Analysis:** Statistical analysis is performed to compare the outcomes between the different treatment groups and the control groups.

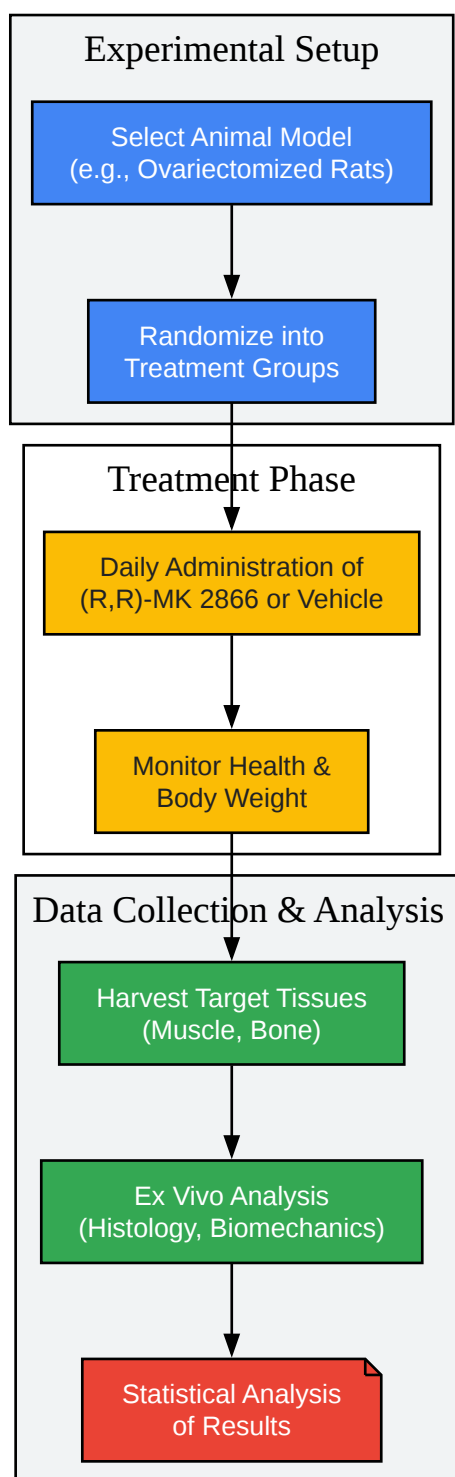
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.



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Caption: (R,R)-MK 2866 signaling pathway.



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